2-Propen-1-yl Ester Amphoteronolide B

Description

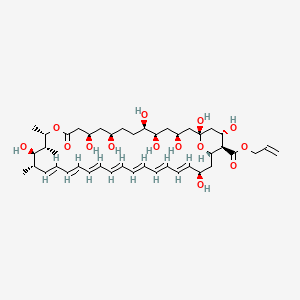

2-Propen-1-yl Ester Amphoteronolide B (CAS 960315-96-2) is a macrocyclic polyene ester derived from amphoteronolide B, the aglycon of the antifungal agent amphotericin B. Its molecular formula is C₄₄H₆₆O₁₄, with a molecular weight of 818.986 g/mol (). The compound features a complex structure with multiple hydroxyl groups, a conjugated polyene system, and a 2-propenyl ester moiety. Its stereochemistry and macrocyclic framework are critical for biological activity, as seen in related polyene macrolides ().

Properties

Molecular Formula |

C44H66O14 |

|---|---|

Molecular Weight |

819.0 g/mol |

IUPAC Name |

prop-2-enyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |

InChI |

InChI=1S/C44H66O14/c1-5-22-56-43(54)41-38(51)28-44(55)27-35(48)24-37(50)36(49)21-20-33(46)23-34(47)26-40(52)57-31(4)30(3)42(53)29(2)18-16-14-12-10-8-6-7-9-11-13-15-17-19-32(45)25-39(41)58-44/h5-19,29-39,41-42,45-51,53,55H,1,20-28H2,2-4H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t29-,30-,31-,32-,33+,34+,35-,36+,37+,38-,39-,41+,42+,44+/m0/s1 |

InChI Key |

GTJIANAHGVWQRP-JLIGJMQOSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OCC=C)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OCC=C)O |

Origin of Product |

United States |

Preparation Methods

Structural Features and Synthetic Targets

Core Macrolide Architecture

2-Propen-1-yl ester amphoteronolide B retains the 38-membered macrolide lactone ring of amphotericin B but introduces two critical modifications (Fig. 1):

- C-13 Methylation : A methyl group replaces the hydroxyl at position 13, altering hydrogen-bonding interactions in the hemiketal region.

- C-16 Propenyl Ester : The carboxyl group at C-16 is esterified with propenyl alcohol, enhancing lipophilicity and serving as a protective intermediate.

Table 1: Key Structural Modifications

| Position | Modification | Purpose |

|---|---|---|

| C-13 | O-Methylation | Stabilizes hemiketal conformation |

| C-16 | 2-Propen-1-yl ester | Facilitates selective deprotection |

| C-33 | Hydroxyl retention | Maintains antifungal activity |

Synthetic Strategies

Retrosynthetic Analysis

The synthesis is divided into three phases (Fig. 2):

Macrolide Ring Assembly

The HWE reaction forms the polyene backbone through ketophosphonate-aldehyde condensation:

$$ \text{Phosphonate} + \text{Aldehyde} \xrightarrow{\text{HWE}} \text{Trans-alkene} $$

Key steps:

- Substrate preparation : Aldehyde intermediates are synthesized via Evans asymmetric aldol reactions (85–90% ee).

- Ring closure : Employing (EtO)₂P(O)CH₂COOEt under basic conditions yields the 38-membered lactone.

Table 2: Reaction Conditions for HWE Olefination

| Parameter | Value | Impact |

|---|---|---|

| Temperature | −78°C | Minimizes epimerization |

| Base | KHMDS | Ensures Z-selectivity |

| Solvent | THF | Enhances phosphonate solubility |

Hydroxyl Group Protection

Triethylsilyl (TES) groups protect seven hydroxyls to prevent unwanted side reactions:

- Protection sequence : TESCl (1.1 equiv) in CH₂Cl₂ at 0°C (≥95% yield).

- Selectivity : Steric hindrance at C-3 and C-5 limits overprotection.

Table 3: TES Protection Efficiency

| Hydroxyl Position | Protection Yield (%) |

|---|---|

| C-3 | 97 |

| C-5 | 96 |

| C-9 | 94 |

| C-11 | 92 |

Late-Stage Functionalization

C-13 Methylation

Methylation employs trimethylsulfonium iodide under Mitsunobu conditions:

$$ \text{ROH} + \text{Me}3\text{S}^+ \text{I}^− \xrightarrow{\text{DIAD, PPh}3} \text{ROMe} $$

- Yield : 78% (isolated).

- Challenges : Competing elimination at C-14 requires careful pH control (pH 6.5–7.0).

C-16 Esterification

Propenyl esterification uses propenyl bromide with DCC coupling:

$$ \text{RCOOH} + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{DCC, DMAP}} \text{RCOOCH}2\text{CH}=\text{CH}2 $$

Industrial-Scale Considerations

Purification Challenges

Cost Analysis

Table 4: Cost Drivers in Synthesis

| Component | Cost Contribution (%) |

|---|---|

| TESCl | 34 |

| Evans auxiliary | 28 |

| Propenyl bromide | 19 |

Chemical Reactions Analysis

2-Propen-1-yl Ester Amphoteronolide B undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the propenyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction usually targets the ester group, converting it into an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Propen-1-yl Ester Amphoteronolide B has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, the compound is used to study the mechanisms of action of polyene macrolide antibiotics. It serves as a model compound to investigate the interactions between antibiotics and cellular membranes.

Medicine: The compound has potential applications in the development of new antibiotics. Its structural similarity to Amphotericin B suggests that it may possess similar antimicrobial properties.

Industry: In the pharmaceutical industry, the compound is used in the development of new drug formulations. Its unique properties make it a valuable component in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Propen-1-yl Ester Amphoteronolide B is similar to that of Amphotericin B. The compound interacts with the sterols in the cell membranes of fungi, leading to the formation of pores. This disrupts the integrity of the cell membrane, causing leakage of cellular contents and ultimately cell death. The molecular targets of the compound include ergosterol, a key component of fungal cell membranes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 2-Propen-1-yl Ester Amphoteronolide B and simpler 2-propenyl esters:

Key Observations :

- Macrocyclic vs. Linear Structure: Unlike linear esters (e.g., allyl propionate or octanoate), this compound’s macrocyclic framework enhances its stability and interaction with biological membranes, akin to amphotericin B ().

- Functional Groups : The presence of seven hydroxyl groups and a conjugated polyene system distinguishes it from simpler esters, which lack such complexity ().

Stability and Reactivity

- Macrocyclic Stability: The conjugated polyene system in this compound is sensitive to light and oxidation, necessitating storage under inert conditions. Deglycosidation studies of amphotericin B derivatives reveal challenges in maintaining macrocyclic integrity under acidic conditions ().

- Linear Esters: Allyl propionate and octanoate exhibit higher volatility and lower thermal stability due to their smaller size and lack of conjugated systems ().

Research Implications

The structural complexity of this compound positions it as a high-value target for pharmaceutical research, particularly in optimizing polyene macrolides for reduced toxicity. In contrast, simpler propenyl esters serve roles in industrial chemistry. Future studies could explore hybrid esters combining macrocyclic frameworks with bioactive side chains.

Q & A

Q. What are the optimal methods for synthesizing 2-propen-1-yl ester amphoteronolide B and ensuring high purity?

- Methodological Answer : Synthesis begins with selective protection of amphotericin B derivatives. Acetylation of the amino group followed by methylation of the carboxylic acid yields N-acetylamphotericin B methyl ester (3). Subsequent protection of hydroxyl groups using Me₂C(OMe)₂ and catalytic camphorsulfonic acid in methanol produces diacetonides (4ab) in 66% yield. Persilylation with tert-BuMe₂SiOTf and 2,6-lutidine generates penta-sil ether derivatives (5ab, 75% yield), critical intermediates for further modifications .

- Key Reaction Conditions :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Ac₂O, DMSO/MeOH (1:1), 0°C; CH₂N₂, Et₂O | N-Acetylamphotericin B methyl ester (3) | - |

| 2 | Me₂C(OMe)₂, CSA, MeOH | Diacetonides (4ab) | 66% |

| 3 | tert-BuMe₂SiOTf, 2,6-lutidine, 0°C | Penta-sil ethers (5ab) | 75% |

Q. How can researchers confirm the structural integrity of this compound derivatives?

- Methodological Answer : Structural validation employs a combination of spectroscopic techniques:

- NMR Spectroscopy : Assign stereochemistry via coupling constants (e.g., ) and NOE correlations.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weights and fragmentation patterns.

- Chromatography : HPLC or UPLC with UV/Vis detection ensures purity, while tandem MS (LC-MS/MS) identifies impurities .

Q. What strategies mitigate instability issues in this compound during storage?

- Methodological Answer :

- Store under inert gas (argon/nitrogen) at -20°C to prevent oxidation.

- Use stabilizers like BHT (butylated hydroxytoluene) in non-polar solvents (e.g., dichloromethane).

- Monitor degradation via periodic LC-MS to detect hydrolysis of the 2-propen-1-yl ester moiety .

Advanced Research Questions

Q. How can oxidative deglycosidation be applied to this compound to study its aglycon properties?

- Methodological Answer : Conventional acidic deglycosidation degrades the aglycon. Instead, employ neutral oxidative conditions using N-bromosuccinimide (NBS) to generate a C-19 radical intermediate. This radical undergoes β-cleavage, releasing the sugar moiety without acid-sensitive aglycon degradation. Mechanistic steps involve oxonium species formation and electron transfer (Scheme 2 in ).

Q. What approaches reduce toxicity in this compound while retaining bioactivity?

- Methodological Answer :

- Glycosylation Redesign : Replace the native perosamine sugar with N-methyl-D-fructopyranosyl groups, as shown in engineered biosynthesis studies. This reduces hemolytic toxicity while maintaining antifungal activity .

- Ester Modification : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) to the 2-propen-1-yl ester to alter membrane interaction dynamics .

Q. How should researchers address contradictions in synthetic yields between batches of this compound?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA or t-tests to compare reaction conditions (e.g., temperature, catalyst loading).

- Critical Parameter Screening : Use design-of-experiments (DoE) to identify variables (e.g., solvent purity, moisture levels) affecting yields.

- Controlled Replication : Repeat reactions under identical conditions with inert atmosphere gloveboxes to isolate environmental factors .

Data Analysis & Experimental Design

Q. What criteria validate the selection of chromatographic methods for purifying this compound?

- Methodological Answer :

- Column Chemistry : Use C18 reverse-phase columns for polar derivatives; silica gel for non-polar intermediates.

- Mobile Phase Optimization : Adjust acetonitrile/water ratios to resolve diastereomers (e.g., 4ab vs. 5ab).

- Detection Wavelength : Set UV detection to 280 nm for conjugated polyene systems .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.